4-(Dioctylamino)-4-oxobutanoic acid

Solvent Extraction Cobalt/Nickel Separation Task-Specific Ionic Liquids

4-(Dioctylamino)-4-oxobutanoic acid (CAS 114865-59-7), also designated as N,N-Dioctylsuccinamic acid or Butanoic acid, 4-(dioctylamino)-4-oxo-, is a C20 tertiary amide–carboxylic acid hybrid (molecular formula C20H39NO3, molecular weight 341.535 g/mol) that belongs to the N,N-dialkylsuccinamic acid class. Its structure combines a succinic acid monoamide backbone with two octyl chains on the amide nitrogen, imparting both metal-coordinating capability via the carboxylic acid/amide moiety and pronounced lipophilicity through the twin C8 alkyl groups.

Molecular Formula C20H39NO3
Molecular Weight 341.5 g/mol
CAS No. 114865-59-7
Cat. No. B14125150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Dioctylamino)-4-oxobutanoic acid
CAS114865-59-7
Molecular FormulaC20H39NO3
Molecular Weight341.5 g/mol
Structural Identifiers
SMILESCCCCCCCCN(CCCCCCCC)C(=O)CCC(=O)O
InChIInChI=1S/C20H39NO3/c1-3-5-7-9-11-13-17-21(19(22)15-16-20(23)24)18-14-12-10-8-6-4-2/h3-18H2,1-2H3,(H,23,24)
InChIKeyOESQKGLYGNRTEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Dioctylamino)-4-oxobutanoic Acid (CAS 114865-59-7): Chemical Identity and Core Research Positioning for Procurement Decisions


4-(Dioctylamino)-4-oxobutanoic acid (CAS 114865-59-7), also designated as N,N-Dioctylsuccinamic acid or Butanoic acid, 4-(dioctylamino)-4-oxo-, is a C20 tertiary amide–carboxylic acid hybrid (molecular formula C20H39NO3, molecular weight 341.535 g/mol) that belongs to the N,N-dialkylsuccinamic acid class . Its structure combines a succinic acid monoamide backbone with two octyl chains on the amide nitrogen, imparting both metal-coordinating capability via the carboxylic acid/amide moiety and pronounced lipophilicity through the twin C8 alkyl groups [1]. Identified uses are restricted to industrial and research applications, with GHS classification according to the sixth revised edition .

Why Generic Substitution of 4-(Dioctylamino)-4-oxobutanoic Acid Is Not Supported by Current Evidence: The Anion Architecture, Chain-Length, and Functional-Group Determinants of Performance


Although N,N-dialkylsuccinamic acids share a common succinamic acid motif, the specific combination of the dioctylamino substituent and the free carboxylic acid terminus in 4-(dioctylamino)-4-oxobutanoic acid creates a unique balance of metal-ion affinity, lipophilicity, and anion tunability that is not replicated by shorter-chain analogs (e.g., N-octylsuccinamic acid) or diester/diamide derivatives (e.g., DMDOSA) [1]. In its deprotonated form (N88SA⁻), this compound serves as the functional anion in task-specific ionic liquids (TSILs) where the twin octyl chains drive phase-transfer efficiency, while the carboxylate group enables proton-exchange extraction mechanisms distinct from those of purely solvating extractants such as trioctylamine or Aliquat336 [2]. Changing the alkyl chain length from dioctyl to monooctyl or didodecyl alters the hydrophilic–lipophilic balance and the dimerization constant of the extractant in nonpolar diluents, which directly shifts extraction equilibrium constants (Ke) for target metal ions [1]. These structure–performance relationships mean that generic replacement without supporting head-to-head data risks loss of the documented selectivity and stripping advantages quantified in Section 3.

Quantitative Differentiation Evidence for 4-(Dioctylamino)-4-oxobutanoic Acid and Its N88SA-Based Ionic Liquids Against Closest Analogs


Eight-Fold Higher Co(II)/Ni(II) Extraction with N88SA-Based TSILs versus Aliquat336-Organophosphorus Bifunctional Ionic Liquids

In a direct head-to-head comparison, task-specific ionic liquids (TSILs) incorporating the N88SA anion (i.e., 4-(dioctylamino)-4-oxobutanoate) extracted Co(II) and Ni(II) from weak acidic chloride solution with an extraction percentage eight times higher than that achieved by bifunctional ionic liquids (Bif-ILs) synthesized from Aliquat336 and organophosphorus acids (Cyanex272, PC88A, D2EHPA) at an initial pH of 4.0 [1]. The extraction percentage with [N88SA][C4mim] exceeded that of [N88SA][C4Py], and Ni(II) extraction was slightly higher than Co(II) extraction for both TSILs [1].

Solvent Extraction Cobalt/Nickel Separation Task-Specific Ionic Liquids

Superior Fe(III) Stripping Reversibility of N88SA-Succinimide ILs Relative to Commercial Organophosphorus Extractants

In a comparative study of Fe(III) extraction from pH 2 chloride and sulfate solutions, the extraction efficiency order was: organophosphorus extractants > Bif-ILs > succinimide ILs [1]. However, the critical differentiator emerged during stripping: Fe(III) was readily stripped from loaded [N88SA][C4min] and [N88SA][C4Py] using HCl or H2SO4, whereas stripping from loaded organophosphorus acids and Bif-ILs was difficult, particularly with HCl where Bif-IL stripping did not readily occur [1]. Quantitative extraction from chloride solution was 70.6% for [C4min][N88SA] and 80.4% for [C4Py][N88SA] [1]. The combination of moderate extraction capacity with full stripping reversibility makes [N88SA][C4min] specifically identified as a promising extractant for Fe(III) recovery [1].

Iron Recovery Hydrometallurgy Ionic Liquid Extractants

Quantified Selectivity of N,N-Dioctylsuccinamic Acid for Pd(II) and Pt(IV) over Base Metals in Hydrochloric Acid Media

N,N-Dioctylsuccinamic acid (the free acid form of the target compound) was directly employed as an extractant in toluene and demonstrated high selectivity for Pd(II), Pt(IV), and Hg(II) over Cu(II), Ni(II), Co(II), Zn(II), Fe(III), Al(III), and Ga(III) from hydrochloric acid [1]. Quantitative extraction equilibrium constants were determined: Ke,Pd = 0.11 ± 0.03 (mol·dm⁻³)⁵ and Ke,Pt = 27.7 ± 3.7 mol·dm⁻³ [1]. The extractant was shown to exist as a dimer (H₂R₂) in toluene, and the extraction stoichiometries were established as PdCl₄²⁻ + H₂R₂ ⇌ PdR₂ + 2H⁺ + 4Cl⁻ and PtCl₆²⁻ + H₂R₂ ⇌ PtCl₄·2HR + 2Cl⁻ [1]. No comparable extraction equilibrium constants have been reported for the mono-octyl analog (N-octylsuccinamic acid) under identical conditions, underscoring the dioctyl architecture's unique contribution to the dimerization-based extraction mechanism.

Precious Metal Recovery Palladium Extraction Platinum Extraction

Antibacterial Activity of DOSA-Based Ionic Liquids: Quantitative MIC Comparison with Bromide-Anion Counterparts

Ionic liquids containing the dioctylsuccinamate (DOSA) anion—the deprotonated form of 4-(dioctylamino)-4-oxobutanoic acid—were evaluated for antibacterial activity alongside bromide-anion ILs against Gram-positive and Gram-negative pathogens [1]. The imidazolium-based IL [C₈im][DOSA] exhibited a minimum inhibitory concentration (MIC) of 0.488 mM against Staphylococcus aureus, compared with 0.244 mM for the bromide counterpart [C₈im][Br] [1]. This places the DOSA-based IL within a factor of two of the most potent bromide-based IL in the series, while offering the additional advantage of a bulkier, more hydrophobic anion that can be tuned for phase-transfer applications [1]. Imidazolium-based ILs overall demonstrated better antibacterial activity against S. aureus compared to pyridinium-based variants [1].

Antibacterial Ionic Liquids Minimum Inhibitory Concentration Imidazolium ILs

Near-Quantitative Pb(II) and Co(II) Extraction by N88SA-Based RTILs with Tunable Cation Architecture

Six N,N-dioctylsuccinamate-based room temperature ionic liquids (RTILs) incorporating the N88SA anion were systematically evaluated for Pb(II) and Co(II) extraction, achieving >98% extraction efficiency across all six RTILs under optimized conditions [1]. The extraction efficiency order was [N88SA][C₈mim] > [α-mim-Ester][N88SA] > [N88SA][C₄mim], demonstrating that cation architecture tunes the extraction performance without altering the N88SA anion core [1]. Maximum extraction was observed at pH 4–8 with an optimum contact time of 40–45 minutes [1]. Increasing metal ion concentration decreased extraction efficiency, establishing the loading capacity boundary for process design [1].

Lead Removal Cobalt Recovery Room Temperature Ionic Liquids

Evidence-Backed Application Scenarios for 4-(Dioctylamino)-4-oxobutanoic Acid and Its N88SA Derivatives


Recovery of Cobalt and Nickel from Weak Acidic Industrial Effluents and Spent Battery Leachates

The eight-fold extraction advantage of N88SA-based TSILs over Aliquat336-organophosphorus Bif-ILs at pH 4.0 directly supports deployment in hydrometallurgical Co/Ni recovery from weak acidic streams, such as spent lithium-ion battery leachates or laterite processing solutions, where minimizing acid consumption and phase-transfer agent inventory is economically critical [1]. The TSIL platform reduces the organic-to-aqueous ratio and contactor stages needed to achieve target metal recovery, lowering both capital and operating expenditures in solvent-extraction circuits.

Iron(III) Removal with Full Extractant Recyclability in Hydrometallurgical Purification

The unique stripping reversibility of [N88SA][C4min]—where Fe(III) is readily back-extracted using HCl or H2SO4 without reductant addition—makes this IL suitable for Fe(III) removal/recovery circuits where conventional organophosphorus extractants (D2EHPA, Cyanex272) suffer from irreversible loading [1]. This scenario is particularly relevant for zinc, copper, and rare-earth hydrometallurgical processes where iron is a persistent contaminant requiring frequent organic-phase regeneration.

Selective Recovery of Palladium and Platinum from Multi-Metal Chloride Leachates

The established extraction equilibrium constants (Ke,Pd = 0.11 (mol·dm⁻³)⁵; Ke,Pt = 27.7 mol·dm⁻³) and demonstrated selectivity over Cu, Ni, Co, Zn, Fe, Al, and Ga enable process engineers to design single-stage Pd/Pt recovery from hydrochloric acid leachates of automotive catalysts, electronic scrap, or PGM-bearing ores without interference from base metals [1]. The extractant's dimerization in nonpolar diluents also supports high- loading capacity per unit volume of organic phase.

Dual-Function Antibacterial and Metal-Extracting Ionic Liquids for Biomedical and Environmental Interfaces

The sub-millimolar MIC of [C₈im][DOSA] against S. aureus (0.488 mM), combined with the N88SA anion's documented metal-extraction capability, supports the design of multifunctional ILs for applications where simultaneous antimicrobial action and heavy-metal sequestration are required—such as wound dressings for metal-contaminated injuries, antimicrobial coatings for water-treatment membranes, or medical device surfaces exposed to both bacterial and metallic challenges [1].

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